4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine
Overview
Description
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their potential pharmacological properties, including their role as inhibitors of various biological targets such as dopamine receptors and cholinesterases, as well as their potential antibacterial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of malonyl chloride or similar reagents to form the core pyrimidine structure, followed by various substitutions at different positions on the ring to achieve the desired functional groups . For example, the synthesis of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, a compound with a similar benzylpiperazine group, was achieved through a multi-step process involving elemental analysis, NMR, and X-ray diffraction . The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, another related compound, was performed using a three-step process starting from 2-thiouracil, highlighting the complexity and variability in synthetic routes for these compounds .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray diffraction, which can reveal the precise arrangement of atoms within the crystal lattice. For instance, the crystal structure of 1,4-Bis(6-chloropyrimidin-4-yloxy)benzene, a compound with two pyrimidine rings, showed that the pyrimidine rings are oriented at a 90-degree angle to the central benzene ring . Similarly, the molecular geometry of other pyrimidine derivatives has been optimized using density functional theory (DFT) to compare with experimental data, providing insights into the conformational stability and electronic structure of these molecules .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on the substituents present on the ring. For example, the presence of a benzylpiperazine group can confer selectivity towards certain dopamine receptor subtypes, as seen in the case of 6-(4-Benzylpiperazin-1-yl)benzodioxanes . Additionally, the reactivity of these compounds can be influenced by the electronic properties of the substituents, which can be studied using computational methods such as DFT to predict the sites of chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties can be influenced by the molecular structure and the nature of the substituents. For instance, the crystal structure analysis can provide information on the hydrogen bonding patterns, which can affect the solubility and melting point of the compound . Theoretical calculations can also predict thermodynamic properties at different temperatures, which are important for understanding the behavior of these compounds under physiological conditions .
Scientific Research Applications
Application Summary
The compound “4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine” is used in the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antimicrobial activity .
Methods of Application
The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were then purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Results and Outcomes
The representative analogs were screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Safety And Hazards
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c16-14-10-15(18-12-17-14)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVNFKBSHXUAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595674 | |
Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |
CAS RN |
188527-14-2 | |
Record name | 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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